

X-ray crystallography of (3-Amino-2-methylphenyl)methanol derivatives

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Compound of Interest

Compound Name: (3-Amino-2-methylphenyl)methanol

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A Comparative Guide to the X-ray Crystallography of (3-Amino-2-methylphenyl)methanol Derivatives and Related Compounds

For researchers and professionals in the field of drug development, the precise three-dimensional atomic arrangement of a molecule is crucial for understanding its structure-activity relationship. X-ray crystallography is the gold standard for determining this arrangement. This guide provides a comparative analysis of the crystallographic data for derivatives of aminophenylmethanol. While crystallographic data for (3-Amino-2-methylphenyl)methanol is not publicly available, this guide will focus on structurally related compounds to provide a valuable comparative framework. The primary comparators will be the isomers (2-aminophenyl)methanol and (3-aminophenyl)methanol.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for (2-aminophenyl)methanol and (3-aminophenyl)methanol, offering insights into their solid-state structures.

Parameter	(2-aminophenyl)methanol	(3-aminophenyl)methanol
Chemical Formula	C ₇ H ₉ NO	C ₇ H ₉ NO
Molecular Weight	123.15 g/mol	123.15 g/mol
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pna2 ₁	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 22.6222(9) Å b = 6.0675(2) Å c = 4.7005(2) Å	a = 4.7977(4) Å b = 6.2954(6) Å c = 21.6341(18) Å
Unit Cell Volume	645.19(4) Å ³	653.42(10) Å ³
Z (Molecules per unit cell)	4	4
Temperature	173 K	200 K
Radiation	Mo Kα	Mo Kα
Key Interactions	N—H⋯O and O—H⋯N hydrogen bonds forming a layered structure.[1][2]	N—H⋯O and O—H⋯N hydrogen bonds creating a two-dimensional framework.[3]

Experimental Protocols

The following is a generalized methodology for the single-crystal X-ray diffraction studies of aminophenylmethanol derivatives, based on the provided literature.[1][3]

Crystal Growth

Crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound. For instance, crystals of (3-aminophenyl)methanol were grown from an acetonitrile solution at room temperature.[3]

Data Collection

A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 173 K or 200 K) to minimize thermal vibrations of the atoms.[1][3] The diffractometer uses a monochromatic X-ray source (commonly Mo Kα radiation) to irradiate the

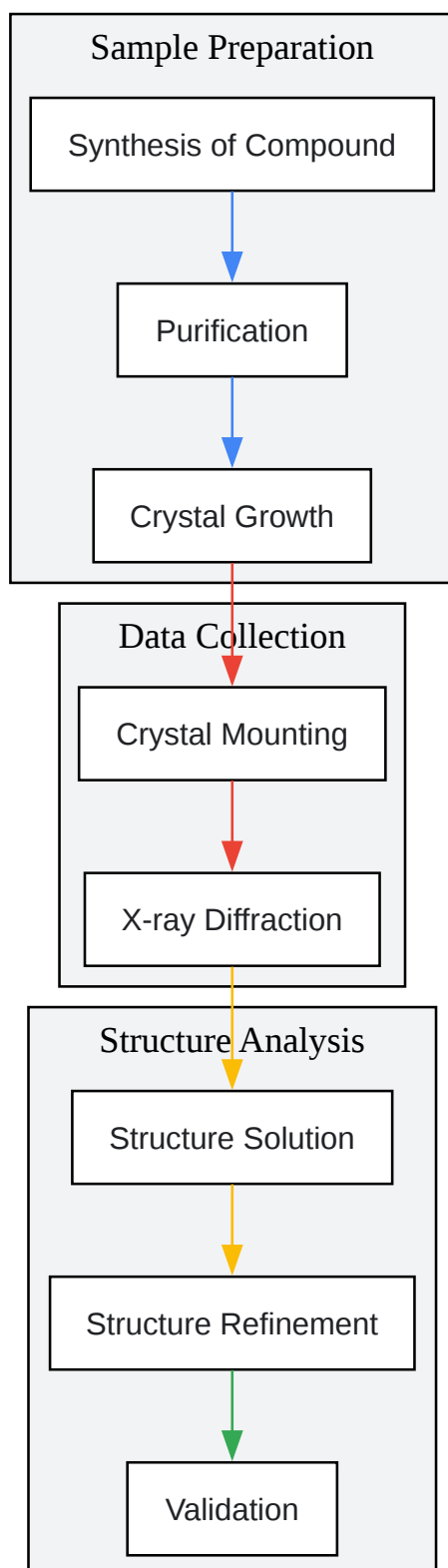
crystal. As the crystal is rotated, a detector collects the diffraction patterns produced by the X-ray beams scattering off the electron clouds of the atoms in the crystal.

Structure Solution and Refinement

The collected diffraction data is then processed. The intensities and positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using least-squares methods, which adjust the atomic positions and displacement parameters to best fit the experimental data. Hydrogen atoms are often located from the difference Fourier map and their positions are refined.^[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of X-ray crystallography, from sample preparation to final structure validation.



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Caption: Workflow for single-crystal X-ray crystallography.

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